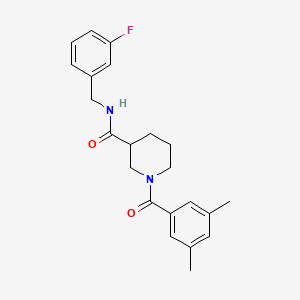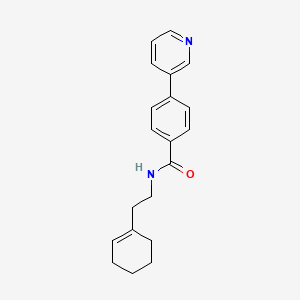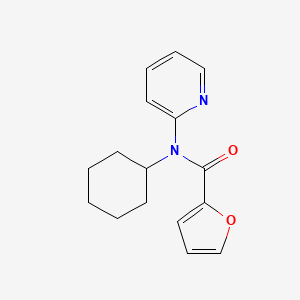
N-(4-Pyridyl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Pyridyl)-2-bromobenzamide, also known as 4-PBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has a molecular weight of 276.12 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(4-Pyridyl)-2-bromobenzamide is not fully understood. However, it is believed to work by inhibiting the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum. By inhibiting this pathway, N-(4-Pyridyl)-2-bromobenzamide can reduce the levels of misfolded proteins and prevent cell death.
Biochemical and Physiological Effects:
N-(4-Pyridyl)-2-bromobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, it has been shown to have a protective effect on cells under stress conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-Pyridyl)-2-bromobenzamide is that it is a small molecule that can easily penetrate cells. This makes it an attractive candidate for drug development. However, one of the limitations of N-(4-Pyridyl)-2-bromobenzamide is that it can be toxic at high concentrations. This can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on N-(4-Pyridyl)-2-bromobenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and diabetes. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-Pyridyl)-2-bromobenzamide can be achieved through various methods. One such method involves the reaction of 2-bromobenzoyl chloride with 4-pyridylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-N-(4-pyridyl)benzamide with sodium hydride in the presence of dimethyl sulfoxide. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
N-(4-Pyridyl)-2-bromobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of cystic fibrosis, neurodegenerative diseases, and diabetes. In addition, it has been shown to have a protective effect on cells under stress conditions.
Propriétés
IUPAC Name |
2-bromo-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDJPCIUXHKTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyridin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)

![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)


![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)

![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)

![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)

![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)